1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine
Overview
Description
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
The synthesis of 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde, leading to the formation of the desired imidazo[4,5-C]pyridine ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems.
Scientific Research Applications
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug design and development.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, depending on the specific target and the nature of the binding interaction.
Comparison with Similar Compounds
1,2-Dimethyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridine can be compared with other similar compounds such as:
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Both compounds feature a fused ring system, but differ in the nature of the heteroatoms and the specific ring structures.
1,3-Dimethyl-2-imidazolidinone: This compound also contains a fused ring system but has different chemical properties and applications.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1,2-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-10-7-5-9-4-3-8(7)11(6)2/h9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVCUNCKSFPYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)CCNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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